2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline
Overview
Description
2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline is an organic compound with the molecular formula C21H39NSi. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a trimethylsilyl group, and the hydrogen atoms on the benzene ring are replaced by tert-butyl groups at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline typically involves the reaction of 2,4,6-tri-tert-butylaniline with chlorotrimethylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkylating agents can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Nitroso or nitro derivatives of the original compound.
Reduction Reactions: Corresponding amine derivatives.
Scientific Research Applications
2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its steric hindrance makes it useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: It can be used in the production of specialty chemicals and materials, particularly where steric hindrance is a desired property.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline depends on its application. In chemical reactions, the steric hindrance provided by the tert-butyl groups can influence the reactivity and selectivity of the compound. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The trimethylsilyl group can also play a role in stabilizing the compound or facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylaniline: Lacks the trimethylsilyl group, making it less sterically hindered.
N-Trimethylsilylaniline: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Similar steric hindrance but different functional group (hydroxyl instead of amine).
Uniqueness
2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of the trimethylsilyl group
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-trimethylsilylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWRUQQNBTATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N[Si](C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399751 | |
Record name | 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101455-63-4 | |
Record name | 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101455-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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